REACTION_CXSMILES
|
[OH:1][CH:2]1[C:6]([CH3:8])([CH3:7])[CH2:5]C[C:3]1=[O:9].[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.O.C1(C)C(S(O)(=O)=[O:25])=CC=CC=1>CCO>[CH:10]1([NH:16][C:3](=[O:9])[CH:2]([OH:1])[C:6]([CH3:7])([CH3:8])[CH2:5][OH:25])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3|
|
Name
|
2-hydroxy-3,3-dimethyl-cyclopentanone
|
Quantity
|
1.044 g
|
Type
|
reactant
|
Smiles
|
OC1C(CCC1(C)C)=O
|
Name
|
|
Quantity
|
1.91 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
0.152 g
|
Type
|
reactant
|
Smiles
|
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 1 hour at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the
|
Type
|
EXTRACTION
|
Details
|
extract with NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(C(C(CO)(C)C)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |